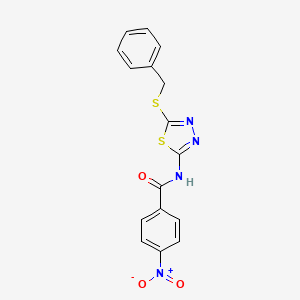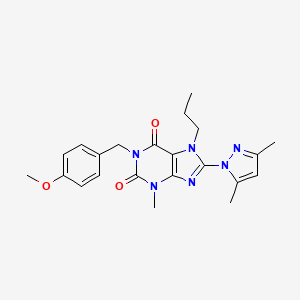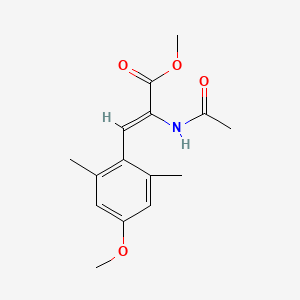
3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, also known as CCTT, is a small molecule that has been studied extensively in scientific research due to its potential applications in various fields. CCTT is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral properties. The compound is also known for its ability to act as an inhibitor for several enzymes, and it has been used in laboratory experiments to study the effects of these enzymes on various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research involves the synthesis and structural characterization of compounds with similar structural motifs to the specified chemical, highlighting their potential as building blocks for further chemical synthesis and analysis. For instance, the synthesis of isostructural compounds with detailed single crystal diffraction studies exemplifies the importance of such chemicals in understanding molecular conformation and crystal engineering (Kariuki et al., 2021).
Antifungal Compound Solubility and Thermodynamics
The solubility and thermodynamic properties of novel potential antifungal compounds derived from the 1,2,4-triazole class, which includes chemicals structurally related to the query compound, have been studied. This research provides insights into the physicochemical properties and biological relevance of these compounds, highlighting their potential pathways for biological interactions and adsorption characteristics (Volkova et al., 2020).
Microwave-Assisted Synthesis and Pharmacological Evaluation
The use of microwave-assisted synthesis for nitrogen and sulfur-containing heterocyclic compounds demonstrates an efficient method for producing pharmacologically active substances. This approach not only speeds up the chemical synthesis process but also provides a pathway to evaluate these compounds for their biological activities, such as antibacterial and antifungal properties (Mistry & Desai, 2006).
Novel Synthesis and Biological Activity Evaluation
The synthesis of novel 4,5-disubstituted thiazolyl urea derivatives and their evaluation for promising antitumor activities is another area of research application for chemicals within this class. Such studies contribute to the development of new therapeutic agents by exploring the biological efficacy of synthesized compounds (Ling et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of new heterocyclic compounds and investigation of their antimicrobial activities is a significant research application. By creating and testing these compounds, researchers can identify potential new treatments for bacterial and fungal infections, contributing to the ongoing search for effective antimicrobial agents (Bekircan et al., 2015).
Propiedades
IUPAC Name |
(2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEYSWPLCLGP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\N2C=NN=C2)/S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)

![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)

![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)


![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)
